tricalcium;magnesium;disilicate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

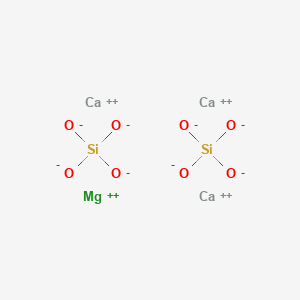

Calcium magnesium silicate (3:1:2), with the chemical formula Ca3MgSi2O8, is a compound that belongs to the family of silicate mineralsIt is often found in natural mineral inclusions and has been studied for its structural and thermodynamic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium magnesium silicate can be synthesized through various methods. One common approach involves the high-temperature solid-state reaction of calcium oxide (CaO), magnesium oxide (MgO), and silicon dioxide (SiO2). The reactants are mixed in stoichiometric ratios and heated to temperatures around 1400-1600°C to form the desired compound .

Industrial Production Methods: In industrial settings, calcium magnesium silicate is often produced using raw materials such as limestone (CaCO3), magnesite (MgCO3), and silica (SiO2). These materials are blended and subjected to high-temperature calcination to drive off carbon dioxide and form the silicate compound. The process may involve additional steps such as grinding and milling to achieve the desired particle size and purity .

Análisis De Reacciones Químicas

Types of Reactions: Calcium magnesium silicate undergoes various chemical reactions, including:

Oxidation: In the presence of oxygen, it can form oxides of calcium and magnesium.

Reduction: Under reducing conditions, it may decompose to form elemental silicon and metal oxides.

Substitution: It can participate in ion-exchange reactions, where calcium or magnesium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or air at elevated temperatures.

Reduction: Typically involves a reducing agent like hydrogen gas or carbon monoxide.

Substitution: Often occurs in aqueous solutions with suitable cationic reagents.

Major Products:

Oxidation: Forms calcium oxide (CaO) and magnesium oxide (MgO).

Reduction: Produces elemental silicon (Si) and metal oxides.

Substitution: Results in the formation of new silicate compounds with different cations.

Aplicaciones Científicas De Investigación

Calcium magnesium silicate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of calcium magnesium silicate involves its interaction with various molecular targets and pathways:

Neutralization: Acts as a neutralizing agent by reacting with acids to form salts and water.

Structural Support: Provides structural integrity in composite materials, enhancing their mechanical properties and durability.

Comparación Con Compuestos Similares

Calcium magnesium silicate can be compared with other similar compounds such as:

Calcium Silicate (CaSiO3): Known for its use in construction materials and as an insulating material.

Magnesium Silicate (MgSiO3): Commonly used in the pharmaceutical and cosmetic industries as a filler and absorbent.

Calcium Magnesium Alumino-Silicate (CaMgAlSiO4): Utilized in high-temperature applications and as a component in advanced ceramics.

Uniqueness: Calcium magnesium silicate (3:1:2) is unique due to its specific stoichiometric ratio, which imparts distinct structural and thermodynamic properties. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile and valuable compound in both scientific research and industrial applications .

Propiedades

Número CAS |

13596-18-4 |

|---|---|

Fórmula molecular |

Ca3MgO8Si2 |

Peso molecular |

328.701 |

Nombre IUPAC |

tricalcium;magnesium;disilicate |

InChI |

InChI=1S/3Ca.Mg.2O4Si/c;;;;2*1-5(2,3)4/q4*+2;2*-4 |

Clave InChI |

QPOCANDIWVNHRM-UHFFFAOYSA-N |

SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Mg+2].[Ca+2].[Ca+2].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.